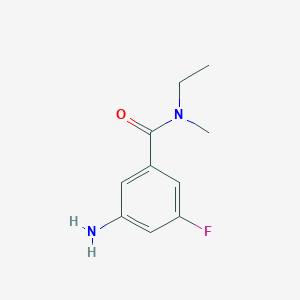
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide
Vue d'ensemble
Description
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide (CAS No. 1523113-65-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, an ethyl moiety, and a fluorine atom attached to a benzamide backbone, contributing to its unique biological properties.
The mechanism of action for this compound involves several biochemical pathways. While specific targets are still under investigation, preliminary studies suggest that the compound may interact with various receptors and enzymes, influencing cellular signaling pathways.
Potential Targets
- Enzymatic Activity : The presence of the amino group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Similar compounds have shown affinity for opioid receptors, indicating potential analgesic properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those associated with breast cancer.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition |
| MCF10A (non-cancer) | >2.4 | Minimal effect |
The selectivity index indicates that the compound is significantly more effective against cancer cells compared to non-cancerous cells, suggesting its potential as a targeted therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis over a 30-day period. The compound demonstrated a potent effect compared to standard treatments like 5-Fluorouracil .
- In Vitro Autoradiography : Binding affinity studies using rat brain tissue indicated that the compound may interact with mu-opioid receptors (MOR). The results suggested that at low concentrations, it effectively inhibited receptor binding, indicating potential analgesic properties .
Pharmacological Characterization
The pharmacological profile of this compound suggests multiple therapeutic applications:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth in breast cancer cell lines |
| Antimicrobial | Effective against certain bacterial strains |
| Opioid Receptor Modulation | Potential analgesic effects through MOR binding |
Propriétés
IUPAC Name |
3-amino-N-ethyl-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13(2)10(14)7-4-8(11)6-9(12)5-7/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPILRGSEXJEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















